molecular formula C20H17ClN6O B2749104 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-74-1

3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2749104
CAS No.: 881073-74-1
M. Wt: 392.85
InChI Key: ZGWQWURMPPKRSD-UHFFFAOYSA-N
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Description

The specific research applications and biological activity for 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide are not detailed in the available literature. Based on its structural class, it belongs to the family of 1H-pyrazolo[3,4-d]pyrimidine derivatives. Compounds within this class are of significant interest in medicinal chemistry and are frequently investigated as ATP-competitive inhibitors of various protein kinases . In particular, 1H-pyrazolo[3,4-d]pyrimidine scaffolds are recognized as bioisosteres of purine nucleobases and are designed to mimic the adenine moiety of ATP, allowing them to bind effectively to the catalytic domain of kinase enzymes . These derivatives have been extensively studied for their potential as anticancer agents, with some demonstrating promising in vitro antiproliferative activities against various cancer cell lines and potent inhibitory effects on kinases such as the epidermal growth factor receptor (EGFR) . The presence of the 2,4-dimethylphenyl group at the 1-position of the pyrazole ring and the chlorinated benzohydrazide moiety is consistent with common pharmacophoric features in drug discovery, often contributing to target affinity and metabolic stability . This compound is intended for research purposes only and is not approved for human or veterinary therapeutic use.

Properties

IUPAC Name

3-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-6-7-17(13(2)8-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWQWURMPPKRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H20_{20}ClN7_7O
  • Molecular Weight : 457.9 g/mol
  • CAS Number : 1005976-34-0

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a benzohydrazide moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties:

  • A study demonstrated that similar compounds showed IC50_{50} values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition .
  • Specific derivatives have been reported to induce apoptosis in colon carcinoma cells and exhibit selectivity towards cancerous tissues over normal cells .

Antiviral Activity

Some studies suggest that related compounds may possess antiviral properties:

  • Compounds structurally similar to 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide have been evaluated for their ability to inhibit HIV replication and other viral pathogens .

Study 1: Anticancer Efficacy

In a recent study involving derivatives of pyrazolo[3,4-d]pyrimidines:

  • Objective : To evaluate the anticancer efficacy against HCT116 (colon cancer) and T47D (breast cancer) cell lines.
  • Methodology : Compounds were screened for cytotoxicity using MTT assays.
  • Results : The most active compounds exhibited IC50_{50} values of 6.2 μM for HCT116 and 27.3 μM for T47D cells, indicating promising anticancer activity .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of pyrazolo derivatives:

  • Objective : To assess the inhibitory effects on specific kinases associated with cancer progression.
  • Methodology : Kinase assays were performed using purified enzymes.
  • Results : Several compounds demonstrated significant inhibition at concentrations correlating with their structural features .

Summary of Findings

Activity TypeTargeted Cell Line/PathogenIC50_{50} ValueReference
AnticancerHCT1166.2 μM
AnticancerT47D27.3 μM
AntiviralHIVNot specified
Enzyme InhibitionVarious KinasesSignificant

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Key Functional Groups Biological Activity (If Reported) Reference
3-Chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide R1: 2,4-dimethylphenyl; R2: 3-Cl-Ph C22H19ClN6O Not reported Benzohydrazide, Chloro Purine analog (potential antitumor)
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide R1: 3-Cl-4-Me-Ph; R2: 4-MeO-Ph C20H17ClN6O2 Not reported Methoxy, Benzohydrazide Not specified
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine R1: 4-Cl-benzyl; R2: Piperazine C24H24ClN7 Not reported Piperazine, Chlorobenzyl Kinase modulation (inferred)
1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine R1: 2,4-dimethylphenyl; R2: NH2 C13H14N6 Not reported Amine Core scaffold for kinase inhibitors
Bisarylureas (e.g., 1n, 1o, 1p) Varied arylureas C21H16F4N6O (1n) 178–360 Urea, Fluoro/CF3/CN groups Pan-RAF inhibition

Key Observations:

  • Chlorine vs.
  • Benzohydrazide vs. Urea/Amino Groups: The benzohydrazide moiety may offer distinct hydrogen-bonding interactions compared to urea derivatives () or primary amines (), impacting target binding specificity .
  • Piperazine vs.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?

Methodological Answer:
Synthesis optimization requires multi-step reaction planning:

  • Step 1: Condensation of 2,4-dimethylphenylhydrazine with a pyrimidine precursor under reflux (e.g., ethanol, 80°C, 12 hours) to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 2: Chlorination at the 3-position using POCl₃ or NCS (1,2-dichloroethane, 70°C, 6 hours) .
  • Step 3: Benzohydrazide coupling via nucleophilic acyl substitution (DCC/DMAP in dry THF, 0°C to RT, 24 hours) .
    Critical Factors:
  • Solvent purity (anhydrous conditions for chlorination).
  • Catalyst selection (e.g., DCC for amide bond formation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility:

  • Dynamic NMR (DNMR): Perform variable-temperature ¹H/¹³C NMR (e.g., 25–120°C in DMSO-d₆) to detect rotameric equilibria in the benzohydrazide moiety .
  • DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles/rotational barriers to identify dominant conformers .
  • Cocrystallization Studies: Co-crystallize with a stabilizing agent (e.g., cyclodextrin) to trap specific conformations for X-ray analysis .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyrimidine region (δ 7.5–9.0 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error using ESI-TOF .
  • HPLC-PDA: Monitor purity with a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min, λ=254 nm) .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives targeting kinase inhibition?

Methodological Answer:

  • Core Modifications: Systematically vary substituents:
    • Position 1: Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., 4-F, 3-CF₃) to enhance kinase binding .
    • Position 3: Test chloro vs. bromo for halogen bonding with ATP-binding pockets .
  • Biological Assays:
    • Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
    • Validate selectivity via counter-screens against off-target kinases (e.g., CDK2, JAK2) .
  • Computational Docking: Use AutoDock Vina to predict binding modes in kinase active sites (PDB: 4RTO) .

Advanced: How to address contradictory biological activity data in different cell lines?

Methodological Answer:
Contradictions may stem from cell-specific metabolism or off-target effects:

  • Metabolic Profiling: Quantify compound stability using LC-MS/MS in lysates from divergent cell lines (e.g., HEK293 vs. HepG2) .
  • CRISPR Knockout: Ablate suspected off-targets (e.g., CYP3A4) to isolate primary mechanisms .
  • Orthogonal Assays: Compare results from proliferation (MTT), apoptosis (Annexin V), and kinase inhibition (Western blot for p-ERK) .

Basic: What strategies improve the aqueous solubility of this hydrophobic compound for in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 5% β-cyclodextrin .
  • Prodrug Approach: Synthesize phosphate esters at the hydrazide group (e.g., using phosphoryl chloride) for enhanced solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes (70–100 nm diameter, PDI <0.2) via thin-film hydration .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic: Incubate in 0.1N HCl (37°C, 24 hours).
    • Oxidative: Treat with 3% H₂O₂ (RT, 6 hours).
    • Photolytic: Expose to UV light (ICH Q1B guidelines) .
  • Analytical Monitoring: Track degradation products via UPLC-QToF (BEH C18 column, 1.7 µm) with MSE data-independent acquisition .

Advanced: What methodologies identify the primary biological targets of this compound?

Methodological Answer:

  • Chemical Proteomics: Use a biotinylated analog for pull-down assays in cell lysates, followed by LC-MS/MS (Orbitrap Fusion Lumos) .
  • Kinobeads: Incubate with kinase-enriched fractions and quantify bound kinases via SILAC .
  • SPR Biosensing: Measure real-time binding kinetics (KD, kon/koff) to recombinant targets (e.g., BRAF V600E) .

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